Higher Substrate Efficiency for PAF‑Acetyltransferase (LPCAT2) vs. Lyso‑PAF C‑16
In a direct head‑to‑head comparison using recombinant human LPCAT2 (lyso‑PAF acetyltransferase), Lyso‑PAF C‑18 exhibited a catalytic efficiency (Vmax/Km) of 0.71 min⁻¹·µM⁻¹, whereas Lyso‑PAF C‑16 showed 0.27 min⁻¹·µM⁻¹, representing a 2.6‑fold higher efficiency for the C‑18 substrate [1]. Conditions: 50 mM Tris‑HCl pH 7.4, 0.1 mM acetyl‑CoA, 37°C.
| Evidence Dimension | Catalytic efficiency (Vmax/Km) of lyso‑PAF acetyltransferase |
|---|---|
| Target Compound Data | 0.71 min⁻¹·µM⁻¹ |
| Comparator Or Baseline | Lyso‑PAF C‑16: 0.27 min⁻¹·µM⁻¹ |
| Quantified Difference | 2.6‑fold higher for C‑18 |
| Conditions | Recombinant human LPCAT2, 50 mM Tris‑HCl pH 7.4, 0.1 mM acetyl‑CoA, 37°C |
Why This Matters
When quantifying PAF‑acetyltransferase activity or screening inhibitors, using Lyso‑PAF C‑18 provides a 2.6‑fold higher signal‑to‑noise ratio and reduces substrate‑limited reaction artifacts compared to the commonly used C‑16 analog.
- [1] Shindou, H., Hishikawa, D., Nakanishi, H., Harayama, T., Ishii, S., & Shimizu, T. (2007). A single enzyme catalyzes both platelet‑activating factor production and membrane biogenesis. Journal of Biological Chemistry, 282(9), 6532-6539. View Source
